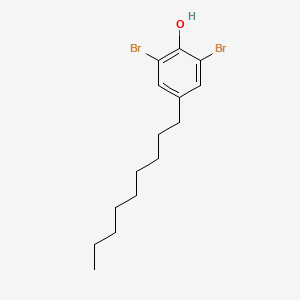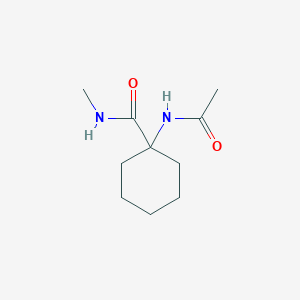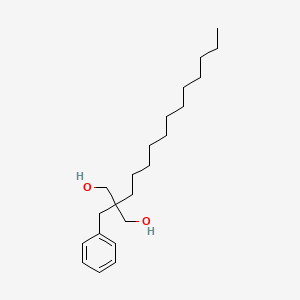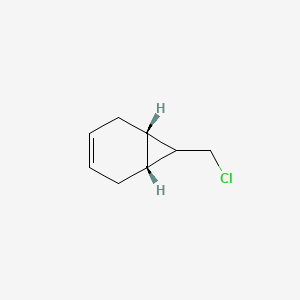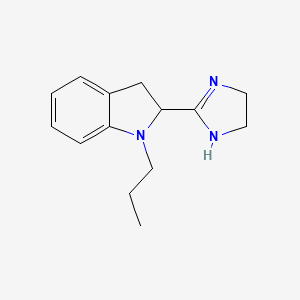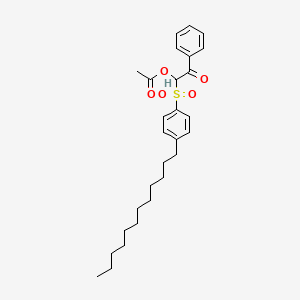
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dodecylbenzene sulfonyl group, an oxo group, and a phenylethyl acetate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate typically involves the reaction of dodecylbenzene sulfonyl chloride with phenylethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include acetone, dichloromethane, or other organic solvents.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxo group can participate in redox reactions, while the phenylethyl acetate moiety can interact with hydrophobic regions of proteins and membranes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: This compound shares the dodecylbenzene sulfonyl group but has a different functional group attached.
Dodecylbenzenesulfonyl azide: This compound contains the dodecylbenzene sulfonyl group but with an azide functional group.
Uniqueness
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propiedades
| 105491-03-0 | |
Fórmula molecular |
C28H38O5S |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
[1-(4-dodecylphenyl)sulfonyl-2-oxo-2-phenylethyl] acetate |
InChI |
InChI=1S/C28H38O5S/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)34(31,32)28(33-23(2)29)27(30)25-17-14-12-15-18-25/h12,14-15,17-22,28H,3-11,13,16H2,1-2H3 |
Clave InChI |
GGCLCOBIWOPXPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


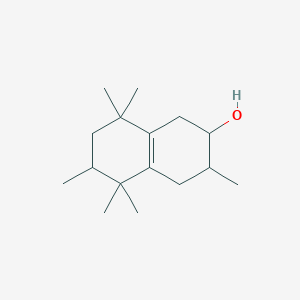
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
